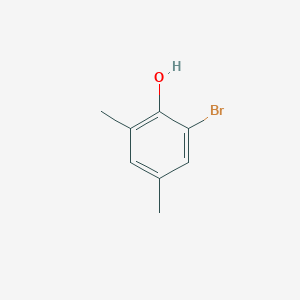

2-Bromo-4,6-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZYAIIAXDTWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306077 | |

| Record name | 2-Bromo-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15191-36-3 | |

| Record name | 15191-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15191-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Bromo-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of 2-Bromo-4,6-dimethylphenol. The information herein is compiled from various chemical databases and literature sources to support research and development activities.

Data Summary

The following table summarizes the key physical and molecular properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 6-Bromo-2,4-dimethylphenol, 2,4-dimethyl-6-bromophenol | [1] |

| CAS Number | 15191-36-3 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Physical Form | Liquid or Solid | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Insoluble in water; soluble in common organic solvents. | Inferred from structure |

Detailed Physical Properties

General Characteristics

-

Appearance: The physical state of this compound at standard temperature and pressure is not definitively established, with some sources describing it as a liquid and others as a solid or liquid.[1] This ambiguity suggests its melting point may be close to room temperature.

-

Odor: Information regarding the odor of this compound is not specified in the available literature.

Molecular Identifiers

-

InChI: InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3[1]

-

InChIKey: CZZYAIIAXDTWEE-UHFFFAOYSA-N[1]

-

SMILES: CC1=CC(=C(C(=C1)Br)O)C

Thermodynamic Properties

-

Boiling Point: An experimentally determined boiling point is not available.

-

Density: The density of this compound has not been experimentally determined in the available literature.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its molecular structure.

¹H NMR Spectroscopy (Proton NMR)

A ¹H NMR spectrum is expected to show four distinct signals:

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-7.5 ppm. The chemical shift can vary significantly with concentration and solvent.

-

Aromatic Protons (Ar-H): Two singlets for the two non-equivalent protons on the aromatic ring, expected in the range of δ 6.8-7.5 ppm.

-

Methyl Protons (-CH₃): Two singlets for the two non-equivalent methyl groups attached to the ring, expected in the range of δ 2.0-2.5 ppm.

-

Integration Ratio: The expected integration ratio of the signals would be 1:1:1:3:3 (OH:Ar-H:Ar-H:CH₃:CH₃).

¹³C NMR Spectroscopy (Carbon NMR)

Due to the lack of symmetry in the molecule, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom. The approximate chemical shift ranges are:

-

C-Br: δ 110-120 ppm

-

C-OH: δ 150-158 ppm

-

Aromatic Carbons: δ 120-140 ppm

-

Methyl Carbons: δ 15-25 ppm

Mass Spectrometry (MS)

-

Molecular Ion Peak: Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal intensity are expected at m/z 200 (for ⁷⁹Br) and m/z 202 (for ⁸¹Br).

-

Fragmentation: Common fragments observed in GC-MS analysis include peaks at m/z 202, 200, and 121.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands typically below 3000 cm⁻¹, around 2850-2960 cm⁻¹.

-

C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

Experimental Protocols

The following sections detail generalized but robust protocols for determining the key physical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

This method provides an accurate melting range for a solid organic compound.[7][8]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula or in a mortar and pestle.[9]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 1-2 mm.[7][10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).

-

Heating and Observation:

-

Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

In a second run with a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[11]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Many commercially available deuterated solvents already contain TMS.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Data Acquisition: The instrument is tuned, and the magnetic field is "shimmed" to optimize homogeneity. A standard ¹H NMR experiment is then run, acquiring multiple scans to improve the signal-to-noise ratio.[12][13]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS. Integration of the peaks is performed to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum of a solid or liquid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry. Record a background spectrum.

-

Sample Application: Place a small amount of the sample (a single drop for a liquid or a small mound of powder for a solid) directly onto the center of the ATR crystal.

-

Acquisition: For a solid sample, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to generate the final spectrum.

-

Cleaning: After acquisition, clean the sample completely from the ATR crystal.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of an organic compound such as this compound.

Caption: General analytical workflow for the characterization of a synthesized compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-2,6-dimethylphenol, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Bromo-2,6-dimethylphenol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

2-Bromo-4,6-dimethylphenol chemical structure and CAS number

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-Bromo-4,6-dimethylphenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic organic compound.[1] Its chemical structure consists of a phenol ring substituted with a bromine atom and two methyl groups.

Chemical Structure:

CAS Number: 15191-36-3[1][2][3][4]

Synonyms: 6-Bromo-2,4-dimethylphenol, 2,4-dimethyl-6-bromophenol.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic protocols, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [1][2][5] |

| Molecular Weight | 201.06 g/mol | [2][3][5] |

| Appearance | Liquid | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 229.4 ± 35.0 °C at 760 mmHg | [3] |

| Flash Point | 92.5 ± 25.9 °C | [3] |

| InChI | InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | [1][5] |

| InChIKey | CZZYAIIAXDTWEE-UHFFFAOYSA-N | [1][5] |

| SMILES | CC1=CC(=C(C(=C1)Br)O)C | [5] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 2,4-dimethylphenol

This protocol describes the regioselective bromination of 2,4-dimethylphenol. The hydroxyl group is a strong activating ortho-, para-director. Since the para position is blocked by a methyl group, bromination is expected to occur at one of the ortho positions.

Materials:

-

2,4-dimethylphenol

-

Molecular Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Equipment:

-

Three-necked round-bottomed flask

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Ice-water bath

-

Gas inlet/outlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve 2,4-dimethylphenol (1.0 eq) in carbon tetrachloride.

-

Flush the flask with an inert gas (argon or nitrogen).

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of bromine (1.0 eq) in carbon tetrachloride.

-

Add the bromine solution dropwise to the stirred solution of 2,4-dimethylphenol over a period of 1 hour, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly add saturated aqueous sodium sulfite to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis to the characterization and final application of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Potential Applications in Research and Drug Development

Halogenated phenols are important intermediates in organic synthesis and can serve as building blocks for more complex molecules. While specific applications of this compound in drug development are not detailed in the provided search results, related compounds have shown utility. For instance, derivatives of 2,6-dimethylphenol have been investigated for their antioxidant properties.[9] Brominated phenols are also used in the synthesis of agrochemicals and pharmaceuticals. This compound's reactive sites—the hydroxyl group and the carbon-bromine bond—allow for a variety of subsequent chemical transformations, making it a potentially valuable intermediate for creating libraries of compounds for drug screening. The related compound, 4-Bromo-2,6-dimethylphenol, is noted for its use as a preservative and microbicide, highlighting a potential area of application for its isomer.[8][10]

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound via electrophilic bromination.

Safety and Handling

This compound is classified as a hazardous chemical.[5] It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood.[11] It is stable under normal conditions but may be incompatible with strong oxidizing agents.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:15191-36-3 | Chemsrc [chemsrc.com]

- 4. This compound | 15191-36-3 [sigmaaldrich.com]

- 5. This compound | C8H9BrO | CID 299976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]

- 9. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and preparation of 2-Bromo-4,6-dimethylphenol, a key intermediate in various chemical and pharmaceutical applications. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉BrO.[1] Its structure, featuring a phenol ring substituted with a bromine atom and two methyl groups, makes it a valuable building block in the synthesis of more complex molecules. It is primarily used in the development of novel pharmaceutical compounds and as a reference standard in analytical testing. The synthesis of this compound typically involves the electrophilic bromination of 4,6-dimethylphenol.

Synthesis Pathway

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 4,6-dimethylphenol with a suitable brominating agent, typically molecular bromine (Br₂). The reaction is generally carried out in a chlorinated solvent at controlled temperatures to ensure high selectivity for the ortho-bromination product.

The overall reaction is as follows:

4,6-dimethylphenol + Br₂ → this compound + HBr

The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by a methyl group, the bromination occurs at one of the ortho positions.

Below is a diagram illustrating the synthesis pathway:

References

Spectroscopic and Spectrometric Analysis of 2-Bromo-4,6-dimethylphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectral and spectrometric data for 2-Bromo-4,6-dimethylphenol (C₈H₉BrO), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₈H₉BrO[1] Molecular Weight: 201.06 g/mol [1] CAS Number: 15191-36-3[1]

Spectral Data

The following sections present the available spectral data for this compound. The data has been aggregated from various spectroscopic databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| OH | 4.5 - 5.5 | broad singlet | - |

| Ar-H (position 3) | ~6.9 | singlet | - |

| Ar-H (position 5) | ~7.1 | singlet | - |

| CH₃ (position 4) | ~2.2 | singlet | - |

| CH₃ (position 6) | ~2.3 | singlet | - |

¹³C NMR (Carbon-13 NMR) Data

Specific experimental ¹³C NMR data for this compound was not found in the initial search. Predicted chemical shifts are listed below.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C1 (C-OH) | 150 - 155 |

| C2 (C-Br) | 110 - 115 |

| C3 (C-H) | 130 - 135 |

| C4 (C-CH₃) | 128 - 133 |

| C5 (C-H) | 125 - 130 |

| C6 (C-CH₃) | 135 - 140 |

| CH₃ (at C4) | 20 - 25 |

| CH₃ (at C6) | 15 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum for this compound is available.[1]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (phenol) | 1150-1250 |

| C-Br stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

The mass spectrum is characterized by the molecular ion peak ([M]⁺) which exhibits a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Predicted Fragmentation Peaks (m/z)

| Ion | m/z (Predicted) | Relative Abundance (Predicted) |

| [M]⁺ | 200/202 | Moderate |

| [M-CH₃]⁺ | 185/187 | High |

| [M-Br]⁺ | 121 | Moderate |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. These protocols are based on standard analytical chemistry practices.[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2][3]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]

-

¹H NMR Acquisition: The proton NMR spectrum is typically acquired with a 45° pulse angle and a relaxation delay of 2 seconds, with 16 scans being co-added.[2]

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse angle and a relaxation delay of 5 seconds. To achieve a good signal-to-noise ratio, 1024 scans are typically accumulated.[2]

-

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[2]

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[2]

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained in the vapor phase.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 scans are typically co-added.[2]

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.[2]

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.[2]

-

Sample Introduction: A dilute solution of the sample in a volatile solvent like methanol or dichloromethane is injected into the GC, which separates the compound from any impurities before it enters the mass spectrometer. Alternatively, a direct insertion probe can be used.[2]

-

Ionization: Electron ionization is carried out at a standard energy of 70 eV.[2]

-

Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.[2]

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which should display the characteristic 1:1 isotopic pattern for a bromine-containing compound, and to elucidate the fragmentation pattern.[2]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-4,6-dimethylphenol. The information is intended to support research and development activities by providing key data on its properties, synthesis, and chemical behavior.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₉BrO.[1] Its key physical and chemical properties are summarized in the table below. Please note that some values are computed and may differ slightly from experimental results.

| Property | Value | Source |

| Molecular Weight | 201.06 g/mol | [1][2] |

| CAS Number | 15191-36-3 | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Boiling Point | 229.4 ± 35.0 °C at 760 mmHg (predicted) | ChemSrc |

| Flash Point | 92.5 ± 25.9 °C (predicted) | ChemSrc |

| Density | 1.5 ± 0.1 g/cm³ (predicted) | ChemSrc |

| pKa | Not available | |

| LogP | 3.39 (predicted) | ChemSrc |

| InChI | InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | [2] |

| SMILES | CC1=CC(=C(C(=C1)Br)O)C | [2] |

Synthesis of this compound

Experimental Protocol: Bromination of 2,4-dimethylphenol

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2,4-Dimethylphenol

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Carbon disulfide (CS₂) (anhydrous)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 2,4-dimethylphenol (1.0 eq) in anhydrous carbon tetrachloride or carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction should be carried out in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane).

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily influenced by the hydroxyl group, the bromine atom, and the two methyl groups on the aromatic ring.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the methyl groups is the most likely site for further electrophilic attack.

-

Bromination: As a substituted phenol, this compound can undergo further bromination. Reaction with excess bromine is expected to yield 2,6-Dibromo-4-methylphenol.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as ether and ester formation.

Oxidation

Phenols are susceptible to oxidation. The oxidation of hindered phenols, such as this compound, can lead to the formation of phenoxy radicals, which can then undergo coupling reactions to form dimers or polymers. The oxidation of 2,4-dimethylphenol with alkaline ferricyanide has been reported to yield a dimeric ketone and a phenolic dimer.[6] A similar reactivity pattern can be expected for its bromo-derivative.

Potential Oxidation Pathway:

Caption: Potential oxidation pathway of this compound.

Stability

The stability of this compound can be affected by several factors, including temperature, light, and pH.

Thermal Stability

While specific data for the thermal decomposition of this compound is not available, studies on related brominated flame retardants suggest that at elevated temperatures, bromophenols can decompose to produce hydrogen bromide and other brominated and non-brominated aromatic compounds.

Photochemical Stability

No specific information on the photochemical stability of this compound was found. However, substituted phenols can be susceptible to photodegradation.

Stability in Acidic and Basic Conditions

-

Acidic Conditions: A study on the structurally similar 2-Bromo-4-tert-butyl-6-methylphenol indicates a potential for acid-catalyzed dealkylation under strong acidic conditions.[7] While this compound lacks the bulky tert-butyl group, strong acidic conditions might still promote other degradation pathways.

-

Basic Conditions: In the presence of a base, the phenolic proton will be abstracted to form the corresponding phenoxide ion. This species is generally stable but is more susceptible to oxidation than the parent phenol.

Potential Acid-Catalyzed Degradation Pathway (by analogy):

Caption: Potential acid-catalyzed degradation pathway.

Spectroscopic Data

A summary of available spectroscopic data is provided below.

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and the hydroxyl proton are expected. | [8][9] |

| ¹³C NMR | Signals for the aromatic carbons, methyl carbons, and the carbon bearing the hydroxyl group are expected. | [9] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. | [2][10] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch, C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretch are expected. | [2] |

This technical guide provides a summary of the available information on the reactivity and stability of this compound. Further experimental work is required to fully characterize its properties and behavior under various conditions. Researchers are advised to consult the primary literature and safety data sheets before handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H9BrO | CID 299976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR [m.chemicalbook.com]

- 10. Phenol, 2-bromo-4-methyl- [webbook.nist.gov]

The Solubility Profile of 2-Bromo-4,6-dimethylphenol: A Technical Guide for Researchers

An In-depth Examination of Physicochemical Properties and a Guide to Experimental Solubility Determination

For Immediate Release

This technical guide provides a comprehensive overview of the available physicochemical data for 2-bromo-4,6-dimethylphenol and its implications for solubility in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes known properties and outlines a robust experimental protocol for the precise determination of solubility, a critical parameter in chemical and pharmaceutical research.

Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on predicting solubility trends based on the compound's structural features and provides a detailed methodology for researchers to generate their own data.

Physicochemical Characteristics of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. The molecule's structure, featuring a polar hydroxyl group and non-polar methyl and bromo substituents on a benzene ring, suggests a nuanced solubility profile. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| CAS Number | 15191-36-3 | [2] |

| IUPAC Name | This compound | [3] |

Based on the principle of "like dissolves like," the presence of the polar hydroxyl group suggests that this compound will exhibit some solubility in polar organic solvents. However, the non-polar aromatic ring, methyl groups, and the bromine atom will contribute to its solubility in less polar solvents. A quantitative determination is necessary for precise applications.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent. This protocol provides a detailed procedure for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials with screw caps

Detailed Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial containing the solid.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). The shaker should be set to a speed that ensures continuous agitation. The equilibration time can vary but is typically 24 to 72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it using a syringe filter to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 2-Bromo-4,6-dimethylphenol. The information is compiled from safety data sheets and toxicological databases to ensure a high standard of safety and awareness for laboratory and drug development personnel.

Chemical Identification and Physical Properties

This compound, also known as 4-Bromo-2,6-xylenol, is a brominated phenol derivative.[1][2] Its key identifiers and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Bromo-2,6-dimethylphenol, 4-Bromo-2,6-xylenol |

| CAS Number | 2374-05-2 |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 74-78 °C |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: TCI Chemicals Safety Data Sheet, PubChem[1][3]

Hazard Communication Workflow

The following diagram illustrates the workflow for communicating the hazards associated with this compound, from classification to workplace safety measures.

Caption: Hazard Communication Workflow for this compound.

Toxicological Information

The toxicological data for this compound is limited. The available quantitative data is presented below. The GHS classification indicates moderate acute toxicity through oral, dermal, and inhalation routes.[1][3]

| Endpoint | Species | Route | Value |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Intraperitoneal | 650 mg/kg |

Source: PubChem[3]

Experimental Protocols

The hazard classifications are typically determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the likely methodologies used to assess the toxicity of this compound.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance without using lethality as the primary endpoint.[4][5]

-

Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses (5, 50, 300, and 2000 mg/kg). The goal is to identify a dose that produces evident toxicity but not mortality.[4]

-

Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. The starting dose is chosen based on existing data or, in its absence, is typically 300 mg/kg.[5]

-

Main Study: The substance is administered in a single dose by gavage. Animals are fasted before dosing. A group of at least 5 animals is used for the selected dose level.[4]

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Observations are made frequently on the day of dosing and daily thereafter. Body weight is recorded weekly.[4]

-

Endpoint: The study identifies the dose level that causes evident toxicity or no more than one death. This information is then used for hazard classification according to the GHS.[4]

Acute Dermal Irritation/Corrosion (OECD 404)

This protocol determines the potential of a substance to cause reversible or irreversible skin damage.[1][6]

-

Principle: A single dose of the test substance is applied to a small area of skin (approximately 6 cm²) of an albino rabbit.[7]

-

Procedure: The substance is applied to a gauze patch, which is then placed on the shaved skin of the animal and held in place with a semi-occlusive dressing for 4 hours.[6]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system. The observation period may be extended to 14 days to assess the reversibility of the effects.[1]

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions observed.[1]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.[8][9]

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as an untreated control.[9]

-

Procedure: The eyelids are gently held together for about one second after instillation to prevent loss of the substance. The eye is not washed out for at least 24 hours unless immediate corrosive effects are observed.[8]

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored.[9]

-

Endpoint: Classification is based on the severity, persistence, and reversibility of the ocular lesions. The use of analgesics and anesthetics is recommended to minimize animal pain and distress.[8]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed and under an inert atmosphere.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures Flowchart

The following diagram outlines the recommended first aid procedures for different routes of exposure.

Caption: First Aid Procedures for Exposure to this compound.

Detailed First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]

-

Skin Contact: Immediately take off all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Accidental Release and Disposal

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal. Prevent the product from entering drains.[3]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Waste should be handled by a licensed waste disposal company.[3]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using and consult with your institution's safety officer for any questions or concerns.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

IUPAC name and synonyms for 2-Bromo-4,6-dimethylphenol

This technical guide provides a comprehensive overview of 2-Bromo-4,6-dimethylphenol, including its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in research and chemical databases.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

6-Bromo-2,4-dimethylphenol[1]

-

2,4-dimethyl-6-bromophenol

-

2-Bromo-4,6-dimethylbenzenol

-

Phenol, 2-bromo-4,6-dimethyl-

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These data are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [2][3] |

| Molecular Weight | 201.06 g/mol | [1][2][3] |

| Appearance | Solid or liquid | |

| Boiling Point | 229.4 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 92.5 ± 25.9 °C | [2] |

| LogP | 3.39 | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

| Refractive Index | 1.580 | [2] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles for similar compounds.

Synthesis of this compound

This protocol describes the synthesis of this compound via the electrophilic bromination of 2,4-dimethylphenol.

Materials:

-

2,4-Dimethylphenol (starting material)

-

Molecular Bromine (Br₂) or another suitable brominating agent

-

A suitable solvent (e.g., Dichloromethane, Carbon tetrachloride)

-

Sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,4-dimethylphenol in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer. The reaction should be protected from light.

-

Cool the solution to a temperature between 20°C and 40°C.

-

Slowly add a solution of molecular bromine (dissolved in the same solvent) to the flask using a dropping funnel over a period of 1-4 hours, while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir for several hours at the same temperature to ensure completion.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by fractional distillation under reduced pressure or by column chromatography.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a synthesized batch of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is suitable.

-

Mobile Phase: A mixture of acetonitrile and water, or methanol and water, can be used. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to a wavelength where the compound has significant absorbance.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

-

Analysis: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration and thus the purity of the this compound in the test sample can be determined from this curve.[4]

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, related bromophenol compounds have shown significant biological potential, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[5] These effects are often mediated through the modulation of key cellular signaling pathways.[6] For instance, some bromophenol derivatives have been shown to inhibit pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[6]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a potential signaling pathway that could be modulated by such a compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C8H9BrO | CID 299976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:15191-36-3 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Utility of 2-Bromo-4,6-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic applications of 2-Bromo-4,6-dimethylphenol (CAS No. 15191-36-3). This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its potential for derivatization and incorporation into more complex molecular architectures.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels and available quantities may vary between suppliers. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most up-to-date information.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥96% | Gram to multi-gram scale |

| Santa Cruz Biotechnology | Not specified | Gram scale[1] |

| CymitQuimica | 97% | Milligram to gram scale |

| Biosynth | Not specified | Milligram to gram scale |

| BLD Pharm | Not specified | Gram to multi-gram scale |

Physicochemical and Safety Data

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS: 15191-36-3) | 4-Bromo-2,6-dimethylphenol (CAS: 2374-05-2) | 2,6-Dibromo-4-methylphenol (CAS: 2432-14-6) |

| Molecular Formula | C₈H₉BrO | C₈H₉BrO | C₇H₆Br₂O |

| Molecular Weight | 201.06 g/mol [2] | 201.06 g/mol | 265.94 g/mol [3] |

| Physical State | Solid or Liquid | Solid[4] | Solid[3] |

| Melting Point | Not specified | 74-78 °C | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Flash Point | Not specified | Not specified | > 110 °C[3] |

| Purity (Typical) | 96-97% | 97% | 97%[3] |

| GHS Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[2] | H302, H312, H332, H315, H319 (Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation)[5] | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in peer-reviewed literature. However, based on established chemical principles and related procedures, the following protocols can be considered as a starting point for laboratory synthesis and derivatization.

Synthesis of this compound from 2,4-Dimethylphenol

This hypothetical protocol is based on the general principles of electrophilic aromatic bromination of phenols.

Materials:

-

2,4-Dimethylphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a stir bar, dissolve 2,4-dimethylphenol (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Workflow for the Synthesis of this compound

References

Molecular weight and formula of 2-Bromo-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4,6-dimethylphenol, a halogenated aromatic compound. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and discusses its potential applications in drug development based on the biological activities of related bromophenol derivatives.

Chemical and Physical Properties

This compound is a substituted phenol with the chemical formula C₈H₉BrO.[1][2][3] Its structure consists of a phenol ring substituted with a bromine atom and two methyl groups. The molecular weight of this compound is 201.06 g/mol .[2][3] It is also known by synonyms such as 6-Bromo-2,4-dimethylphenol and 2-Bromo-4,6-dimethylbenzenol.[1][2] Commercial suppliers typically list this chemical as a liquid with a purity of around 97%.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 15191-36-3 | [2][3] |

| Molecular Formula | C₈H₉BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| Monoisotopic Mass | 199.98368 Da | [2] |

| Appearance | Liquid | [1] |

| InChIKey | CZZYAIIAXDTWEE-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=C(C(=C1)Br)O)C | [2] |

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the electrophilic bromination of 2,4-dimethylphenol. The resulting product is then purified and its structure is confirmed using various spectroscopic techniques.

Experimental Protocols

This protocol is adapted from established methods for the bromination of substituted phenols, such as p-cresol.[4][5][6] The synthesis involves the direct bromination of 2,4-dimethylphenol using liquid bromine in a suitable solvent.

Materials:

-

2,4-Dimethylphenol

-

Liquid Bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable methyl chloride solvent[5]

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (aqueous, dilute)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel

Procedure:

-

In a four-neck round-bottom flask, dissolve 2,4-dimethylphenol (1.0 mole) in chloroform (e.g., 250 mL).[5]

-

Prepare a solution of bromine (1.05 moles) in chloroform (e.g., 375 mL) and add it to the constant pressure dropping funnel.[5]

-

Cool the flask containing the 2,4-dimethylphenol solution to a temperature between -5 to 0 °C using an ice-salt bath.[5]

-

Begin stirring the solution and slowly add the bromine solution dropwise from the funnel over a period of 5-7 hours, ensuring the reaction temperature is maintained below 0 °C.[5]

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with deionized water (e.g., 2 x 200 mL) to remove hydrogen bromide.[5]

-

Subsequently, wash the organic layer with a dilute aqueous solution of sodium bicarbonate until the washings are neutral, followed by a final wash with water.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform solvent under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by vacuum distillation.[6]

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic methods.

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Data Type | Expected Values/Observations |

| ¹H NMR | Chemical Shift (δ) | ~7.1 ppm (s, 1H, Ar-H), ~6.9 ppm (s, 1H, Ar-H), ~5.0 ppm (s, broad, 1H, -OH), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.2 ppm (s, 3H, Ar-CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~150 ppm (C-OH), ~135 ppm (C-CH₃), ~131 ppm (C-H), ~129 ppm (C-CH₃), ~128 ppm (C-H), ~115 ppm (C-Br), ~20 ppm (CH₃), ~16 ppm (CH₃) |

| Mass Spec. | m/z | Molecular ion [M]⁺ peak showing a characteristic 1:1 isotopic pattern at m/z 200 and 202. |

| IR | Wavenumber (cm⁻¹) | Broad peak ~3400-3500 cm⁻¹ (O-H stretch), ~2900-3000 cm⁻¹ (C-H stretch), ~1400-1600 cm⁻¹ (C=C aromatic stretch), ~550-650 cm⁻¹ (C-Br stretch). |

Note: NMR values are predicted based on the structure and data from similar compounds like 4-Bromo-2,6-dimethylphenol and 2,6-dimethylphenol.[7][8] Actual experimental values may vary.

Protocol for ¹H NMR Spectroscopy: [9]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Sequence: Standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

Data Processing: Fourier transform the acquired FID. Phase the spectrum and correct the baseline. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Applications in Drug Development and Biological Activity

While specific biological activities of this compound are not extensively documented, the broader class of bromophenols, often isolated from marine algae, exhibits significant potential in drug discovery.[10] These compounds and their derivatives have demonstrated a range of biological effects, including anticancer, antidiabetic, and anti-inflammatory properties.[10]

-

Anticancer Activity: Certain bromophenol hybrids have been shown to induce apoptosis in human cancer cell lines.[11][12] The mechanism often involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[11][12]

-

Antidiabetic Properties: Some bromophenol derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B).[13] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a key therapeutic strategy for type 2 diabetes.[10]

-

Antioxidant and Anti-inflammatory Effects: The phenolic structure allows many bromophenols to act as antioxidants.[14] They can also modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[10][15]

-

Antibacterial Activity: Bromophenol derivatives have been explored as potential antibacterial agents against pathogens like Staphylococcus aureus and MRSA.[16]

Relevant Signaling Pathways

The biological activities of bromophenol derivatives are mediated through the modulation of critical cellular signaling pathways.

Several synthetic bromophenol hybrids have been found to induce apoptosis in cancer cells by increasing intracellular ROS levels. This leads to a cascade of events including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases.[11][12]

Bromophenols can act as inhibitors of PTP1B, enhancing insulin signaling. PTP1B normally dephosphorylates and deactivates the insulin receptor (IR) and its substrate (IRS), dampening the downstream signal. Inhibition of PTP1B prevents this deactivation.[10][13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[2]

-

Hazards:

-

Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

All handling should be performed in a well-ventilated area or a chemical fume hood. Researchers should consult the full Safety Data Sheet (SDS) from their supplier before use.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H9BrO | CID 299976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 5. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 6. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 7. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR [m.chemicalbook.com]

- 8. 2,6-Dimethylphenol(576-26-1) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 2-Bromo-4,6-dimethylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4,6-dimethylphenol, a versatile building block in organic synthesis. This document details its application in key cross-coupling reactions and as a monomer in polymerization, providing researchers with foundational protocols to facilitate its use in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Overview of Synthetic Applications

This compound is a valuable intermediate due to its trifunctional nature, possessing a hydroxyl group, a bromine atom, and two methyl groups on an aromatic ring. The bromine atom is particularly amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The hydroxyl group can be used for etherification or can influence the electronic properties of the aromatic ring. The methyl groups provide steric bulk and can influence the regioselectivity of reactions.

Key applications of this compound include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of biaryl compounds.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines.

-

Sonogashira Coupling: For the synthesis of aryl alkynes.

-

Heck Reaction: For the arylation of alkenes.

-

-

Copper-Catalyzed Cross-Coupling Reactions:

-

Ullmann Condensation: For the formation of diaryl ethers.

-

-

Monomer for Polymer Synthesis:

-

As a potential monomer for the synthesis of modified poly(phenylene oxide) (PPO) polymers.

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from simple precursors. This compound serves as an excellent aryl bromide partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[1] This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[2]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Experimental Protocol: Synthesis of 2-Aryl-4,6-dimethylphenol

-

Materials:

-

This compound

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate flask, prepare the catalyst system by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane under an inert atmosphere.

-

Add the catalyst solution to the Schlenk flask containing the reactants, followed by the addition of water (typically 10-20% of the solvent volume).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data (Representative):

| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 80-90 |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 12 | 70-85 |

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Polymer Synthesis

Substituted phenols are important monomers for the synthesis of high-performance polymers such as poly(phenylene oxide) (PPO). While the direct polymerization of this compound is not widely reported, it can be envisioned as a comonomer with other phenols, such as 2,6-dimethylphenol, to introduce bromine functionalities into the polymer backbone. These bromine atoms can then be further modified post-polymerization.

Application Note: Synthesis of Brominated PPO Derivatives

The oxidative coupling polymerization of 2,6-dimethylphenol is a well-established industrial process. By incorporating this compound as a comonomer, a brominated PPO copolymer can be synthesized. The bromine atoms on the polymer chain can serve as handles for further functionalization, for example, by nucleophilic substitution or further cross-coupling reactions, to tailor the polymer's properties for specific applications such as flame retardants or high-performance membranes.

Experimental Protocol: Synthesis of a Brominated PPO Copolymer

-

Materials:

-

2,6-Dimethylphenol (DMP)

-

This compound

-

Copper(I) bromide (CuBr)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Toluene

-

Methanol

-

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a gas inlet, dissolve CuBr and TMEDA in toluene.

-

Bubble oxygen through the solution to activate the catalyst.

-

In a separate beaker, dissolve a mixture of 2,6-dimethylphenol and this compound (e.g., 9:1 molar ratio) in toluene.

-

Add the monomer solution dropwise to the catalyst mixture while continuing to bubble oxygen through the reaction.

-

Stir the reaction at room temperature for 2-4 hours. The viscosity of the solution will increase as the polymer forms.

-

Terminate the polymerization by adding a small amount of acetic acid.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Diagram: PPO Synthesis Workflow

Caption: Workflow for the synthesis of a brominated PPO copolymer.

Conclusion

This compound is a highly adaptable synthetic intermediate with significant potential in the development of novel organic molecules and polymers. The protocols outlined in these application notes provide a solid foundation for researchers to explore its utility in a variety of synthetic transformations. The ability to participate in a range of cross-coupling reactions and polymerization processes makes it a valuable tool for the creation of diverse molecular architectures with potential applications in pharmaceuticals, materials science, and beyond.

References

Application Notes and Protocols: 2-Bromo-4,6-dimethylphenol in Medicinal Chemistry

A Search for Applications Yields Limited Direct Evidence

This document, therefore, cannot provide detailed experimental protocols, quantitative data on biological activity, or specific signaling pathway diagrams directly related to derivatives of 2-bromo-4,6-dimethylphenol as requested. The available information is too general to construct the specific, data-driven application notes and protocols required.

Potential Synthetic Utility

From a chemical standpoint, this compound possesses two key functional groups that offer potential for its use as a versatile building block in medicinal chemistry: a phenolic hydroxyl group and an aryl bromide. These groups are amenable to a variety of well-established chemical transformations.

1. Reactions of the Phenolic Hydroxyl Group:

The hydroxyl group can readily undergo O-alkylation or O-arylation to form ethers, a common structural motif in many drug molecules. It can also be acylated to form esters or converted to a triflate, which is an excellent leaving group for cross-coupling reactions.

2. Reactions of the Aryl Bromide:

The bromine atom on the aromatic ring is a prime handle for various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. These include:

-